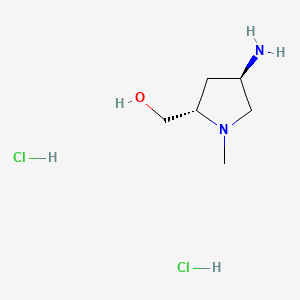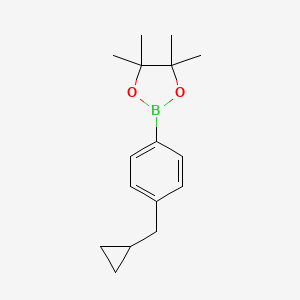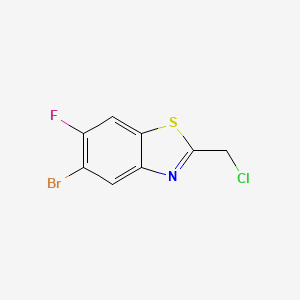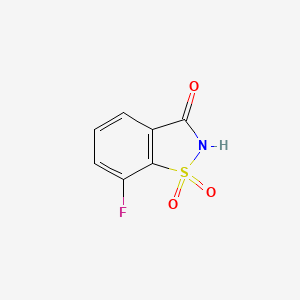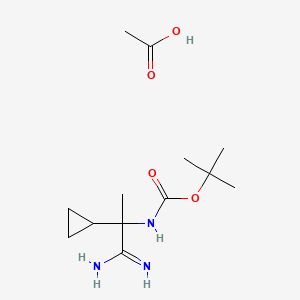
acetic acid, tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate is a compound that combines the properties of acetic acid and a carbamate derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable acylating agent, such as acetic anhydride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl group may enhance the compound’s binding affinity and selectivity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid; tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate
- Acetic acid; tert-butyl N-(1-carbamimidoyl-1-methylethyl)carbamate
- Acetic acid; tert-butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate
Uniqueness
Acetic acid; tert-butyl N-(1-carbamimidoyl-1-cyclopropylethyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H25N3O4 |
|---|---|
Poids moléculaire |
287.36 g/mol |
Nom IUPAC |
acetic acid;tert-butyl N-(1-amino-2-cyclopropyl-1-iminopropan-2-yl)carbamate |
InChI |
InChI=1S/C11H21N3O2.C2H4O2/c1-10(2,3)16-9(15)14-11(4,8(12)13)7-5-6-7;1-2(3)4/h7H,5-6H2,1-4H3,(H3,12,13)(H,14,15);1H3,(H,3,4) |
Clé InChI |
UWHXNHISOMFIQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)OC(=O)NC(C)(C1CC1)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


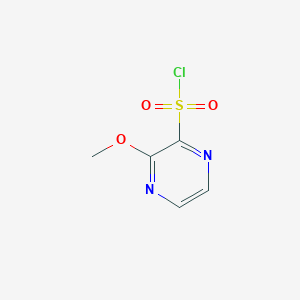
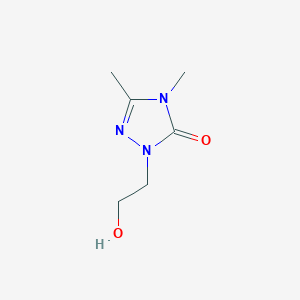
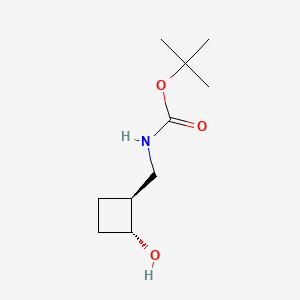
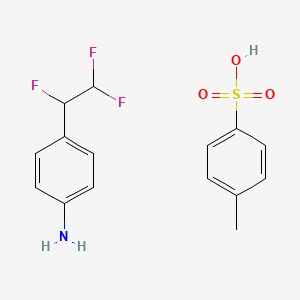


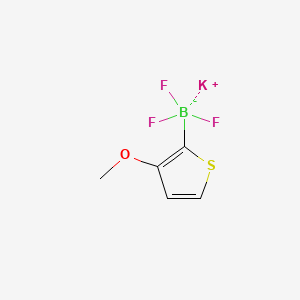
![7-Fluoro-5-azaspiro[3.4]octane hydrochloride](/img/structure/B15297950.png)
![methyl (3R)-2-(2,2,2-trifluoroacetyl)-1H,2H,3H,4H,4aH,9H,9aH-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B15297966.png)
